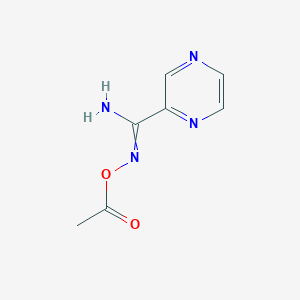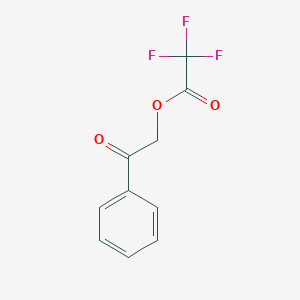
Acetic acid, trifluoro-, 2-oxo-2-phenylethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, trifluoro-, 2-oxo-2-phenylethyl ester is an organic compound with the molecular formula C10H9F3O2. It is a trifluoroacetate ester of 2-oxo-2-phenylethanol. This compound is known for its unique chemical properties due to the presence of both trifluoroacetate and phenyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, trifluoro-, 2-oxo-2-phenylethyl ester typically involves the esterification of 2-oxo-2-phenylethanol with trifluoroacetic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride . This method is efficient for large-scale production and ensures high purity of the final product.
化学反応の分析
Types of Reactions
Acetic acid, trifluoro-, 2-oxo-2-phenylethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield trifluoroacetic acid and 2-oxo-2-phenylethanol.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Acidic Hydrolysis: Requires a strong acid like hydrochloric acid and water.
Basic Hydrolysis: Uses a strong base like sodium hydroxide.
Reduction: Involves reducing agents such as lithium aluminum hydride in anhydrous ether.
Major Products Formed
Hydrolysis: Produces trifluoroacetic acid and 2-oxo-2-phenylethanol.
Reduction: Yields 2-phenylethanol.
Substitution: Results in various substituted esters depending on the nucleophile used.
科学的研究の応用
Acetic acid, trifluoro-, 2-oxo-2-phenylethyl ester has several applications in scientific research:
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of acetic acid, trifluoro-, 2-oxo-2-phenylethyl ester involves its interaction with various molecular targets. The trifluoroacetate group can act as an electron-withdrawing group, influencing the reactivity of the ester. This can lead to the formation of reactive intermediates that interact with biological molecules, potentially inhibiting enzymes or modifying proteins .
類似化合物との比較
Similar Compounds
Acetic acid, trifluoro-, phenyl ester: Similar structure but lacks the oxo group.
Acetic acid, 2-phenylethyl ester: Similar ester structure but without the trifluoroacetate group.
Trifluoroacetic acid, ethyl ester: Contains the trifluoroacetate group but with an ethyl ester instead of a phenyl group.
Uniqueness
Acetic acid, trifluoro-, 2-oxo-2-phenylethyl ester is unique due to the presence of both the trifluoroacetate and phenyl groups, which impart distinct chemical properties. The trifluoroacetate group enhances the compound’s reactivity, while the phenyl group provides stability and potential for further functionalization.
特性
CAS番号 |
115152-08-4 |
|---|---|
分子式 |
C10H7F3O3 |
分子量 |
232.16 g/mol |
IUPAC名 |
phenacyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C10H7F3O3/c11-10(12,13)9(15)16-6-8(14)7-4-2-1-3-5-7/h1-5H,6H2 |
InChIキー |
CRGVZEVMZMSRKN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


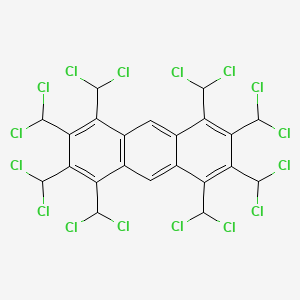
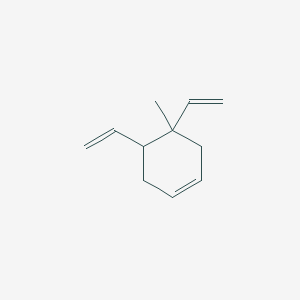
![Methyl 6-ethenyl-2-oxobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14294287.png)
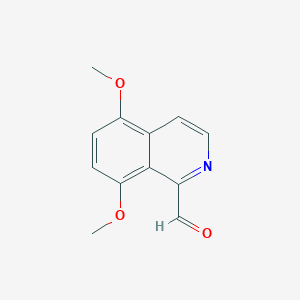
![Methanesulfonamide, N-[4-(1,1-dimethylethyl)phenyl]-1,1,1-trifluoro-](/img/structure/B14294297.png)
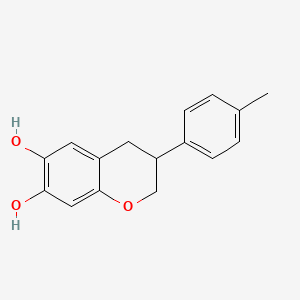
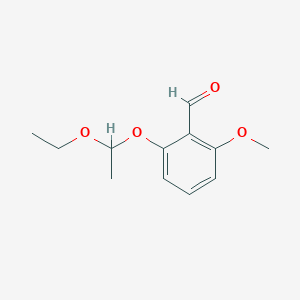
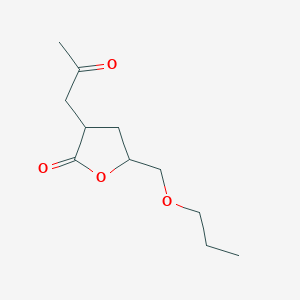
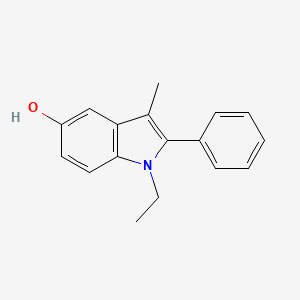
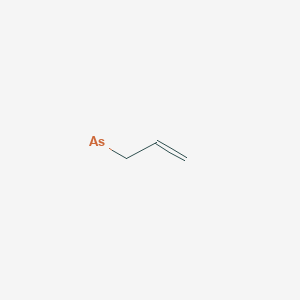
![Cyclododecane, [2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B14294324.png)
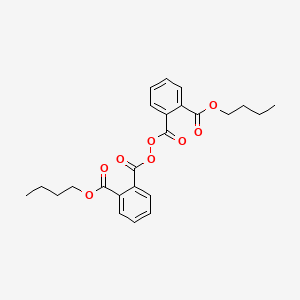
![Methyl 2-[2-(2-methoxy-2-oxoethyl)sulfanylpyrimidin-4-yl]sulfanylacetate](/img/structure/B14294342.png)
